N-(2,2-difluoroethyl)pyridin-3-amine
Description
Structure
3D Structure
Properties
CAS No. |
1800112-14-4 |
|---|---|
Molecular Formula |
C7H8F2N2 |
Molecular Weight |
158.15 g/mol |
IUPAC Name |
N-(2,2-difluoroethyl)pyridin-3-amine |
InChI |
InChI=1S/C7H8F2N2/c8-7(9)5-11-6-2-1-3-10-4-6/h1-4,7,11H,5H2 |
InChI Key |
JCRZUJFKLUOXSC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CN=C1)NCC(F)F |
Purity |
95 |
Origin of Product |
United States |
Chemical Reactivity and Transformative Chemistry of N 2,2 Difluoroethyl Pyridin 3 Amine Derivatives
Electrophilic and Nucleophilic Reactions of the Pyridine (B92270) Ring
The pyridine ring is inherently electron-deficient due to the electronegativity of the nitrogen atom, which deactivates it towards electrophilic aromatic substitution compared to benzene. uoanbar.edu.iq Electrophilic attack, when it occurs, generally favors the 3-position (β-position) because the intermediate carbocations (sigma complexes) formed by attack at the 2- or 4-positions place an unfavorable positive charge on the electronegative nitrogen atom. quora.com
In the case of N-(2,2-difluoroethyl)pyridin-3-amine, the reactivity is further modulated by the substituents. The amino group at the 3-position is a powerful activating group and is ortho-, para-directing. This directing effect would favor electrophilic substitution at the 2-, 4-, and 6-positions. However, these positions are the most deactivated by the ring nitrogen. This juxtaposition of activating and deactivating effects suggests a complex reactivity profile where harsh reaction conditions might be necessary to achieve electrophilic substitution, with the precise location depending on the specific electrophile and reaction conditions. ntnu.no
Conversely, the electron-poor nature of the pyridine ring makes it susceptible to nucleophilic aromatic substitution (SNAr), particularly at the 2-, 4-, and 6-positions, provided a suitable leaving group is present. quimicaorganica.orgyoutube.com The reaction proceeds via an addition-elimination mechanism, forming a stable intermediate Meisenheimer complex. masterorganicchemistry.com While the parent this compound does not possess a leaving group, derivatives such as halopyridines could readily undergo nucleophilic substitution. researchgate.net For instance, a chloro or bromo substituent at the 2- or 6-position would be readily displaced by various nucleophiles.
| Reaction Type | Reactivity Profile | Favored Positions | Controlling Factors |
|---|---|---|---|
| Electrophilic Aromatic Substitution | Deactivated (relative to benzene), but activated by NH group | Complex; likely positions 2, 4, 6 due to NH director, but deactivated by ring N | Ring Nitrogen (-I, -M effect), Amino Group (+M effect) |
| Nucleophilic Aromatic Substitution (on halo-derivatives) | Activated | Positions 2, 4, 6 | Ring Nitrogen (-I, -M effect), Presence of a good leaving group |
Reactions Involving the Amino and Difluoroethyl Moieties
The secondary amine nitrogen in this compound is nucleophilic and represents a primary site for alkylation and acylation reactions. The presence of the electron-withdrawing difluoroethyl group is expected to reduce the nucleophilicity of the amine compared to its non-fluorinated analogs, but not prevent reaction. masterorganicchemistry.comnih.gov
Alkylation: The amine can undergo N-alkylation with various alkylating agents, such as alkyl halides, through a nucleophilic substitution mechanism (SN2 for primary and some secondary halides). chemguide.co.uk These reactions typically require a base to neutralize the proton generated, preventing the formation of the unreactive ammonium (B1175870) salt. Reductive amination, involving reaction with an aldehyde or ketone in the presence of a reducing agent, is another common method for mono-alkylation. nih.govresearchgate.net It is important to control reaction conditions to avoid over-alkylation, which can lead to the formation of tertiary amines and even quaternary ammonium salts. chemguide.co.ukyoutube.com
Acylation: The amine readily reacts with acylating agents like acyl chlorides, anhydrides, and carboxylic acids (with coupling agents) to form the corresponding amides. This reaction is generally robust and high-yielding. The pyridine nitrogen can act as a catalyst in these transformations.
| Reaction | Reagent Class | Example Reagent | Expected Product |
|---|---|---|---|
| N-Alkylation | Alkyl Halide | Methyl Iodide (CH₃I) | N-(2,2-difluoroethyl)-N-methylpyridin-3-amine |
| Reductive Amination | Aldehyde + Reducing Agent | Benzaldehyde + NaBH(OAc)₃ | N-benzyl-N-(2,2-difluoroethyl)pyridin-3-amine |
| N-Acylation | Acyl Chloride | Acetyl Chloride (CH₃COCl) | N-(2,2-difluoroethyl)-N-acetylpyridin-3-amine |
| N-Acylation | Anhydride | Acetic Anhydride ((CH₃CO)₂O) | N-(2,2-difluoroethyl)-N-acetylpyridin-3-amine |
While the pyridine ring and the C-F bonds are generally stable to common reducing agents, other functional groups introduced onto the molecule can be selectively reduced. The pyridine ring itself can be reduced to a piperidine under harsh conditions, such as high-pressure hydrogenation with catalysts like rhodium or ruthenium, or by using sodium in ethanol. uoanbar.edu.iq However, selective reduction of other functionalities is more common.
For instance, if a nitro group were introduced onto the pyridine ring via electrophilic substitution, it could be readily reduced to a primary amino group using reagents like H₂/Pd, SnCl₂, or Fe/HCl. nbinno.com This would provide access to diaminopyridine derivatives. Similarly, amides formed by acylation of the secondary amine can be reduced to tertiary amines using powerful reducing agents like lithium aluminum hydride (LiAlH₄).
Direct nucleophilic substitution to displace the entire N-(2,2-difluoroethyl)amino group from the pyridine ring is a challenging transformation. The C-N bond is strong, and the amino group is a poor leaving group. Such a reaction would likely require activation of the amino group to convert it into a better leaving group. One hypothetical approach could involve diazotization of a primary amino group at a different position, followed by nucleophilic displacement, a reaction common in aromatic chemistry (Sandmeyer reaction), though this is not directly applicable to the secondary amine itself.
Substitution reactions involving the difluoroethyl moiety are also difficult. The carbon-fluorine bond is one of the strongest single bonds in organic chemistry. Nucleophilic substitution of a fluorine atom would require extreme conditions and is generally not a feasible pathway. However, it is conceivable that under radical conditions or with specific organometallic reagents, transformations at the difluoroethyl group could be initiated. For example, deprotonation of the C-H bond adjacent to the fluorines could potentially generate a nucleophilic species. acs.org
Cascade and Cycloaddition Reactions in the Synthesis of Complex Architectures
The structural motifs within this compound and its derivatives can participate in cascade and cycloaddition reactions to rapidly build molecular complexity. nih.gov
Cascade Reactions: Cascade reactions, or tandem reactions, involve a sequence of intramolecular or intermolecular transformations where the product of one step is the substrate for the next. The amino group and the pyridine ring can be key components in designing such sequences. For example, a reaction could be initiated at the amino group, with the resulting intermediate undergoing a subsequent cyclization involving the pyridine ring. researchgate.netacs.org Such processes are highly efficient for synthesizing fused heterocyclic systems like imidazopyridines or other polycyclic structures. nih.gov
Cycloaddition Reactions: The pyridine ring can, in principle, act as a 4π component (diene) or a 2π component (dienophile) in Diels-Alder reactions, although its aromaticity makes this less favorable than for non-aromatic dienes. Inverse-electron-demand Diels-Alder reactions, where an electron-rich dienophile reacts with the electron-poor pyridine ring, are more common. wikipedia.org Furthermore, [3+2] cycloaddition reactions involving pyridinium ylides (formed by N-alkylation of the pyridine ring) are a known method for synthesizing fused pyrrolidine ring systems. researchgate.net The amino group of the title compound could also be transformed into a functionality that participates in cycloadditions.
Mechanistic Investigations of Reaction Pathways
Understanding the mechanisms of the reactions involving this compound is crucial for controlling selectivity and predicting outcomes.
Electrophilic Substitution: The mechanism proceeds via the formation of a cationic intermediate known as a sigma complex or arenium ion. The stability of this intermediate determines the regioselectivity. For 3-aminopyridine, attack at the 2- or 4-position allows for resonance delocalization of the positive charge onto the amino nitrogen, which is stabilizing. However, this also leads to resonance structures where the ring nitrogen bears a positive charge, which is destabilizing. The ultimate outcome is a balance of these electronic factors. uoanbar.edu.iqquora.com
Nucleophilic Reactions at the Amine: Alkylation and acylation at the secondary amine follow standard nucleophilic substitution (SN2) or nucleophilic acyl substitution mechanisms, respectively. youtube.com In the SN2 reaction, the amine's lone pair directly attacks the electrophilic carbon of the alkylating agent, displacing the leaving group in a single concerted step. chemguide.co.uk In acylation, the amine attacks the carbonyl carbon of the acylating agent, forming a tetrahedral intermediate which then collapses to expel the leaving group.
Nucleophilic Aromatic Substitution (SNAr): This two-step mechanism involves the initial attack of a nucleophile on the electron-deficient pyridine ring (activated by a leaving group) to form a resonance-stabilized negative intermediate (a Meisenheimer complex). masterorganicchemistry.com In the second, typically fast, step, the leaving group is eliminated, restoring the aromaticity of the ring. The presence of strong electron-withdrawing groups (like the ring nitrogen itself, or an additional nitro group) ortho or para to the leaving group is crucial for stabilizing the negative charge in the intermediate and facilitating the reaction. rsc.org
Cascade and Cycloaddition Mechanisms: The mechanisms for these reactions are highly varied. For example, the Boger pyridine synthesis involves an inverse-electron-demand [4+2] cycloaddition between a 1,2,4-triazine and an enamine, followed by a retro-Diels-Alder reaction to expel N₂ and form the pyridine ring. wikipedia.org Mechanistic studies, often supported by computational chemistry, are essential for elucidating the complex pathways and transition states involved in these multi-step transformations. researchgate.netnih.gov
SN2 Mechanism Analysis
The this compound scaffold can participate in bimolecular nucleophilic substitution (SN2) reactions in two principal ways: with the amine acting as the nucleophile, or, under certain conditions, with the difluoroethyl group being the subject of nucleophilic attack.
When the amine functionality of this compound acts as a nucleophile, it can react with alkyl halides in a classic SN2 fashion. lumenlearning.com The reaction involves the lone pair of electrons on the nitrogen atom attacking an electrophilic carbon center, leading to the displacement of a leaving group. libretexts.org This process is a concerted, one-step mechanism. libretexts.org However, the nucleophilicity of the amine is tempered by the electron-withdrawing effect of the adjacent 2,2-difluoroethyl group. masterorganicchemistry.com This inductive effect reduces the electron density on the nitrogen atom, making it a weaker nucleophile compared to a non-fluorinated analogue.
Conversely, the C-F bonds of the difluoroethyl group are generally resistant to direct nucleophilic substitution due to the high bond strength and the poor leaving group ability of the fluoride ion. For an SN2 reaction to occur at the difluoroethyl group, a strong nucleophile would be required, and the reaction conditions would need to be forcing. The primary amine product of such a reaction would also be a potent nucleophile, potentially leading to further reactions. lumenlearning.com
Table 1: Factors Influencing SN2 Reactivity of this compound Derivatives
| Factor | Influence on Reactivity |
| Nucleophilicity of the Amine | Reduced by the electron-withdrawing -CHF₂ group. |
| Steric Hindrance | The pyridine ring and the difluoroethyl group can sterically hinder the approach of electrophiles to the nitrogen atom. |
| Leaving Group Ability | Fluoride is a poor leaving group, making SN2 reactions at the difluoroethyl carbon challenging. |
| Solvent | Polar aprotic solvents generally favor SN2 reactions. masterorganicchemistry.com |
Difluorocarbene-Mediated Reaction Mechanisms
Difluorocarbene (:CF₂) is a highly reactive intermediate that can engage in unique transformations with amine derivatives. cas.cn While not directly generating difluorocarbene from the N-(2,2-difluoroethyl) group, derivatives of this compound can be synthesized through reactions involving this carbene.
One notable example is the construction of 3-(2,2-difluoroethyl)-2-fluoroindoles from o-aminostyrenes through a "double capture" of difluorocarbene. nih.govacs.org This process highlights the ability of an amine and an adjacent vinyl group to react sequentially with two equivalents of difluorocarbene, leading to the formation of a C-N bond and two C-C bonds without the need for a transition metal catalyst. nih.govacs.org This suggests that appropriately substituted pyridin-3-amine derivatives could potentially undergo similar cyclization reactions in the presence of a difluorocarbene source.
Furthermore, difluorocarbene can react with primary and secondary amines to yield a variety of products. nih.gov These reactions are often initiated by the nucleophilic attack of the amine on the electrophilic difluorocarbene. The subsequent intermediates can then undergo further transformations, including rearrangements and eliminations, to afford complex fluorinated molecules. nih.gov
Ligand Coupling and Atomic Recombination Mechanisms
The chemistry of this compound derivatives can be significantly expanded through transition metal-catalyzed reactions, particularly those involving palladium. These reactions often proceed through mechanisms involving ligand coupling and, in some cases, atomic recombination.
Palladium-catalyzed C-N cross-coupling reactions are a powerful tool for forming bonds between nitrogen and aromatic or vinylic carbons. nih.govacs.org In the context of this compound, the amine itself can act as a nucleophile in Buchwald-Hartwig-type aminations with aryl halides or triflates. mdpi.com The catalytic cycle typically involves oxidative addition of the aryl halide to a Pd(0) complex, followed by coordination of the amine, deprotonation to form a palladium-amido complex, and finally, reductive elimination to furnish the C-N coupled product and regenerate the Pd(0) catalyst. The electron-withdrawing nature of the fluoroalkyl group can influence the rate-limiting step, which is often the reductive elimination to form the C-N bond. nih.govacs.org
Moreover, the pyridine ring of the molecule can be functionalized through palladium-catalyzed cross-coupling reactions. rsc.org For instance, if a halogen is present on the pyridine ring, it can undergo Suzuki or Stille coupling reactions to form new carbon-carbon bonds.
The concept of atomic recombination has been observed in difluorocarbene chemistry, where the carbene can act as both a C1 synthon and a source of fluorine atoms for the final product. nih.gov This type of transformation could potentially be applied to derivatives of this compound to introduce fluorine at other positions of the molecule.
Table 2: Potential Catalytic Transformations
| Reaction Type | Catalyst System (Example) | Potential Product |
| Buchwald-Hartwig Amination | Pd(dba)₂ / Ligand / Base | N-Aryl-N-(2,2-difluoroethyl)pyridin-3-amine |
| Suzuki Coupling | Pd(PPh₃)₄ / Base | 2-Aryl-N-(2,2-difluoroethyl)pyridin-3-amine |
| C-N Bond Activation | Transition Metal Complex | Functionalized Pyridine and Amine Fragments |
Advanced Spectroscopic and Structural Characterization in Research Contexts
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation of Fluorinated Systems (e.g., ¹H and ¹⁹F NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the structure of organic molecules. For fluorinated compounds like N-(2,2-difluoroethyl)pyridin-3-amine, both proton (¹H) and fluorine-19 (¹⁹F) NMR studies provide critical insights into the molecular framework.
In a ¹H NMR spectrum of this compound, distinct signals would be expected for the protons on the pyridine (B92270) ring and the ethyl side chain. The aromatic protons of the pyridine ring would typically appear in the downfield region (δ 7.0-8.5 ppm), with their specific chemical shifts and coupling patterns revealing their relative positions on the ring. The protons of the difluoroethyl group would exhibit characteristic splitting patterns due to coupling with both the adjacent nitrogen atom and the geminal fluorine atoms. The methylene (B1212753) (-CH₂-) protons would likely appear as a triplet of doublets, while the methine proton (-CHF₂), if it were present, would be a triplet.
¹⁹F NMR spectroscopy is particularly informative for fluorinated compounds due to the high sensitivity of the ¹⁹F nucleus and the large chemical shift range, which provides excellent signal dispersion. alfa-chemistry.comhuji.ac.il In the case of this compound, the two fluorine atoms on the ethyl group would be expected to give rise to a signal in the typical range for alkyl fluorides. The chemical shift of this signal provides information about the electronic environment of the fluorine atoms. alfa-chemistry.comucsb.edu Furthermore, the signal would be split into a doublet by the adjacent methylene protons, and this coupling constant (J-value) would provide valuable information about the through-bond connectivity. The presence of the difluoroethyl group is a key structural feature, and ¹⁹F NMR provides an unambiguous method for its confirmation. huji.ac.il
Table 1: Predicted ¹H and ¹⁹F NMR Data for this compound
| Nucleus | Predicted Chemical Shift (ppm) | Predicted Multiplicity |
| ¹H (Pyridine) | 7.0 - 8.5 | Multiplets |
| ¹H (-CH₂-) | 3.5 - 4.5 | Triplet of Doublets |
| ¹H (-NH-) | Variable | Broad Singlet |
| ¹⁹F (-CF₂H) | -110 to -140 | Doublet of Triplets |
Note: These are predicted values and may vary based on solvent and other experimental conditions.
X-ray Crystallography for Molecular Structure Determination and Ligand-Protein Complex Analysis
X-ray crystallography is the gold standard for the unambiguous determination of the three-dimensional atomic arrangement of a molecule in the solid state. While no specific crystal structure for this compound has been reported in the public domain, the technique would be highly valuable for its structural characterization.
If suitable crystals of this compound could be grown, X-ray diffraction analysis would provide precise bond lengths, bond angles, and torsional angles. This would definitively confirm the connectivity of the atoms and reveal the conformation of the difluoroethyl side chain relative to the pyridine ring. Such data is crucial for understanding intermolecular interactions in the solid state, such as hydrogen bonding involving the amine and pyridine nitrogen atoms.
In a broader research context, X-ray crystallography is instrumental in studying how molecules like this compound interact with biological macromolecules. If this compound were to be investigated as a ligand for a protein target, co-crystallization and subsequent X-ray analysis of the ligand-protein complex could reveal the specific binding mode, including all the key interactions at the atomic level. This structural information is invaluable for structure-based drug design and understanding the molecular basis of biological activity. The structures of related pyridine derivatives in complex with proteins have been successfully determined using this method.
Mass Spectrometry Techniques for Identification of Reaction Products and Intermediates
Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight of a compound and to gain structural information through the analysis of its fragmentation patterns. For this compound, mass spectrometry would be used to confirm its successful synthesis and to identify any reaction byproducts or intermediates.
The molecular formula of this compound is C₇H₈F₂N₂. uni.lu In a mass spectrum, the molecular ion peak ([M]⁺) would be observed at a mass-to-charge ratio (m/z) corresponding to its monoisotopic mass of 158.06555 Da. uni.lu Due to the presence of two nitrogen atoms, the molecular ion peak would adhere to the nitrogen rule, exhibiting an even m/z value.
Electron impact (EI) ionization would likely lead to characteristic fragmentation patterns. Alpha-cleavage, a common fragmentation pathway for amines, would involve the breaking of the C-C bond adjacent to the nitrogen atom of the ethylamino group. libretexts.orglibretexts.org This could result in the formation of a stable pyridinium-containing cation. Another likely fragmentation would be the loss of the difluoroethyl group. High-resolution mass spectrometry (HRMS) would allow for the determination of the elemental composition of the parent ion and its fragments with high accuracy, further confirming the identity of the compound. rsc.org
Table 2: Predicted Mass Spectrometry Data for this compound uni.lu
| Adduct | Predicted m/z |
| [M+H]⁺ | 159.07283 |
| [M+Na]⁺ | 181.05477 |
| [M-H]⁻ | 157.05827 |
| [M]⁺ | 158.06500 |
Data sourced from PubChem. uni.lu
Computational and Theoretical Investigations of N 2,2 Difluoroethyl Pyridin 3 Amine Systems
Density Functional Theory (DFT) Calculations for Mechanistic Insights
Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure, geometry, and reactivity of molecules. niscair.res.in For N-(2,2-difluoroethyl)pyridin-3-amine, DFT calculations can elucidate several key aspects, including optimized geometry, electronic properties, and potential reaction mechanisms.
DFT studies on substituted pyridines and aromatic amines reveal that the introduction of substituents significantly alters the electronic landscape of the molecule. niscair.res.inijcce.ac.ir In the case of this compound, the 2,2-difluoroethyl group attached to the amino nitrogen is expected to have a profound impact. The highly electronegative fluorine atoms will exert a strong electron-withdrawing inductive effect (-I effect), which will decrease the electron density on the nitrogen atom and, by extension, the pyridine (B92270) ring. rsc.org This is in contrast to a simple N-ethyl group, which would be electron-donating. asianpubs.org
DFT calculations on related systems, such as substituted 2-carboxypyridine N-oxides, have demonstrated that the electronic effects of substituents can be quantitatively correlated with reaction rates using Hammett constants. rsc.org Similar calculations for this compound would likely show a positive Hammett constant for the N-(2,2-difluoroethyl)amino group, indicating its electron-withdrawing nature.
Furthermore, DFT can be employed to calculate the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies. The HOMO-LUMO energy gap is a crucial indicator of a molecule's chemical reactivity and kinetic stability. ijcce.ac.iracs.org For this compound, the electron-withdrawing difluoroethyl group is expected to lower the energy of the HOMO, making the molecule less susceptible to electrophilic attack compared to unsubstituted pyridin-3-amine.
A comparative analysis of the electronic properties of pyridin-3-amine and its N-ethyl and N-(2,2-difluoroethyl) derivatives, based on DFT calculations of similar structures, can be summarized as follows:
| Compound | Substituent Effect | Expected HOMO Energy | Expected Reactivity towards Electrophiles |
| Pyridin-3-amine | Reference | Baseline | Moderate |
| N-ethyl-pyridin-3-amine | Electron-donating (+I) | Higher | Increased |
| This compound | Electron-withdrawing (-I) | Lower | Decreased |
This table is a projection based on established principles of electronic effects and DFT studies on analogous compounds.
Mechanistic studies involving pyridin-3-amine derivatives often focus on their role as ligands in catalysis or their potential as pharmacophores. DFT calculations can map out reaction pathways, identify transition states, and calculate activation energies. For instance, in reactions where the amino group acts as a nucleophile, the reduced electron density on the nitrogen of this compound would likely lead to a higher activation energy compared to its non-fluorinated counterpart.
Molecular Dynamics Simulations for Conformational Analysis and Ligand-Target Interactions
Molecular dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. nih.gov This technique is particularly valuable for understanding the conformational flexibility of a molecule and its interactions with biological targets such as proteins.
The conformational landscape of this compound is influenced by the rotational freedom around the C-N bonds of the ethylamino bridge. MD simulations can explore the potential energy surface to identify stable conformers and the energy barriers between them. Studies on N-substituted 1,3-oxazines have shown that the conformational preferences (axial vs. equatorial) of N-substituents are dependent on their size and the polarity of the solvent. researchgate.net For this compound, the difluoroethyl group's size and electrostatic properties will dictate its preferred orientation relative to the pyridine ring.
When this compound acts as a ligand, MD simulations can model its binding to a protein's active site. These simulations provide detailed information about the non-covalent interactions that stabilize the ligand-protein complex, such as hydrogen bonds, van der Waals forces, and electrostatic interactions. nih.gov The pyridine nitrogen and the amino group's hydrogen atom are potential hydrogen bond donors and acceptors. The difluoromethyl group, while generally considered lipophilic, can also participate in hydrogen bonding interactions. nih.gov
MD simulations of pyridine-containing ligands bound to proteins like the SARS-CoV-2 main protease have revealed that the pyridine ring can occupy specific pockets and form key interactions with amino acid residues. nih.gov The stability of these interactions can be assessed by monitoring the root-mean-square deviation (RMSD) of the ligand and protein over the simulation time.
A hypothetical summary of MD simulation parameters for studying this compound in a protein binding site could be:
| Parameter | Value/Method | Rationale |
| Force Field | AMBER, CHARMM, GROMOS | Standard force fields for biomolecular simulations. |
| Water Model | TIP3P, SPC/E | Explicit solvent models for realistic aqueous environment. |
| Simulation Time | 100-500 ns | To ensure adequate sampling of conformational space and binding events. |
| Ensemble | NPT (Isothermal-isobaric) | Simulates constant temperature and pressure, mimicking physiological conditions. |
| Analysis | RMSD, RMSF, Hydrogen Bonds | To assess stability, flexibility, and specific interactions. |
This table represents a typical setup for MD simulations and is not based on a specific study of the target compound.
Prediction of Reactivity and Selectivity Profiles
The reactivity and selectivity of this compound in chemical reactions can be predicted using computational methods. The electronic effects of the substituents play a crucial role in determining the regioselectivity of reactions involving the pyridine ring.
In electrophilic aromatic substitution reactions, the position of attack on the pyridine ring is governed by the directing effects of the existing substituents. The amino group in pyridin-3-amine is an activating, ortho-, para-directing group. However, the strong electron-withdrawing nature of the N-(2,2-difluoroethyl) group is expected to deactivate the ring towards electrophilic attack. DFT calculations of the molecular electrostatic potential (MEP) can visualize the electron-rich and electron-poor regions of the molecule, thereby predicting the most likely sites for electrophilic and nucleophilic attack. ijcce.ac.ir
Computational studies on the halogenation of pyridines have shown that regioselectivity can be achieved through the formation of intermediates like Zincke imines. dntb.gov.ua While this compound itself might be less reactive, theoretical calculations can explore its potential to undergo such transformations under specific conditions.
The reactivity of the amino group is also significantly altered. The decreased nucleophilicity of the nitrogen atom due to the difluoroethyl group would make it less reactive in acylation or alkylation reactions compared to pyridin-3-amine.
A predicted reactivity profile based on computational analysis of similar systems is presented below:
| Reaction Type | Predicted Reactivity | Predicted Selectivity |
| Electrophilic Aromatic Substitution | Low | C2 and C4 positions (relative to the amino group) would be less deactivated than other positions. |
| Nucleophilic Aromatic Substitution | Moderate | Favored at positions ortho and para to the ring nitrogen, potentially enhanced by the deactivating N-(2,2-difluoroethyl)amino group. |
| N-Acylation/Alkylation | Low | The nitrogen of the amino group is a poor nucleophile. |
| Pyridine N-Oxidation | Moderate | The pyridine nitrogen remains a potential site for oxidation. |
This table is a predictive summary based on established chemical principles and computational studies of related pyridine derivatives.
Theoretical Studies of Bioisosteric Replacements and Electronic Effects
Bioisosterism is a strategy in medicinal chemistry where a functional group in a biologically active molecule is replaced by another group with similar physical or chemical properties to enhance potency, selectivity, or pharmacokinetic properties. The 2,2-difluoroethyl group can be considered a bioisostere for other small alkyl or functionalized alkyl groups.
Theoretical studies on the electronic effects of fluorination are extensive. The replacement of hydrogen atoms with fluorine atoms has several consequences:
Increased Lipophilicity: Generally, fluorination increases the lipophilicity of a molecule, which can affect its absorption, distribution, metabolism, and excretion (ADME) properties.
Metabolic Stability: The carbon-fluorine bond is very strong and resistant to metabolic cleavage, often used to block metabolic oxidation at a specific position.
Modulation of pKa: The electron-withdrawing nature of fluorine atoms can significantly lower the pKa of nearby basic centers. nih.gov For this compound, the basicity of both the amino nitrogen and the pyridine ring nitrogen would be reduced compared to the non-fluorinated analog.
Conformational Effects: Fluorine substitution can influence molecular conformation through steric and electrostatic interactions.
Computational studies have explored the difluoromethyl group (CHF2) as a "lipophilic hydrogen bond donor". mdpi.com The C-H bond in a difluoroalkyl group is polarized and can act as a weak hydrogen bond donor. This property could be significant for the interaction of this compound with biological targets.
A comparison of the calculated properties of N-ethyl-pyridin-3-amine and this compound highlights the electronic effects of the difluoroethyl group:
| Property | N-ethyl-pyridin-3-amine (Predicted) | This compound (Predicted) |
| Electronic Effect of N-substituent | Electron-donating | Strongly electron-withdrawing |
| Basicity (pKa) of Amino Group | Higher | Lower |
| Basicity (pKa) of Pyridine Nitrogen | Higher | Lower |
| Dipole Moment | Moderate | Higher |
| Potential for H-bond Donation (from alkyl C-H) | Negligible | Possible |
This table illustrates the expected differences based on theoretical principles of electronic effects and bioisosterism.
Structure Activity Relationship Sar Studies and Molecular Design Principles
Impact of Difluoroethyl Group on Molecular Properties Relevant to Interactions
The introduction of a 2,2-difluoroethyl group significantly alters a molecule's properties, influencing everything from its three-dimensional conformation to its metabolic fate. The high electronegativity and steric bulk of the fluorine atoms are central to these effects.
The difluoromethyl (CF₂H) moiety, present in the 2,2-difluoroethyl group, is recognized as a unique "lipophilic hydrogen bond donor". acs.orgresearchgate.netbohrium.comnih.gov The two highly electronegative fluorine atoms withdraw electron density, polarizing the adjacent C-H bond and rendering the hydrogen atom sufficiently acidic to act as a hydrogen bond donor. nih.gov This capacity is significant in molecular recognition, allowing the group to engage with hydrogen bond acceptors at a biological target site.
| Functional Group | Hydrogen Bond Acidity (A) Value | Reference |
|---|---|---|
| Difluoromethyl (in anisoles) | 0.085–0.126 | acs.org |
| Hydroxyl (in Phenol) | 0.596 | acs.org |
| Thiol (in Thiophenol) | 0.245 | acs.org |
| Amine (in Aniline) | 0.257 | acs.org |
The introduction of fluorine atoms is a well-established strategy for modulating the basicity (pKa) of nearby functional groups. tandfonline.com In N-(2,2-difluoroethyl)pyridin-3-amine, the electron-withdrawing nature of the difluoroethyl group reduces the electron density on the pyridine (B92270) ring. This inductive effect decreases the basicity of the pyridine nitrogen, lowering its pKa value compared to an un-substituted or alkyl-substituted aminopyridine.
This pKa perturbation is a critical tool in drug design. tandfonline.comcambridgemedchemconsulting.com By reducing the basicity, chemists can decrease the likelihood of undesired protonation at physiological pH, which can in turn improve cell membrane permeability and bioavailability while potentially reducing off-target effects associated with high basicity.
A primary driver for incorporating fluorinated groups into drug candidates is to enhance metabolic stability. cambridgemedchemconsulting.commdpi.com The carbon-fluorine bond is one of the strongest in organic chemistry, making it highly resistant to enzymatic cleavage, particularly oxidative metabolism by cytochrome P450 (CYP) enzymes. mdpi.com
| Compound Motif | Metabolic Outcome | Key Finding | Reference |
|---|---|---|---|
| Aryl-SCF₂CH₃ | Oxidation to sulfoxide (B87167) and sulfone. No defluorination observed. | The α,α-difluoroethyl thioether motif is metabolically stable. | beilstein-journals.orgnih.gov |
| Aryl-OCF₂CH₃ | Hydrolytic defluorination to generate an acetate (B1210297) ester. | The analogous oxygen ether is hydrolytically labile. | beilstein-journals.org |
| Trifluoromethyl Group (-CF₃) | Generally high resistance to metabolic degradation. | Increases metabolic stability and drug half-life. | mdpi.com |
Role of Pyridyl Scaffold Modifications on Molecular Recognition
The pyridine ring is a "privileged scaffold" in medicinal chemistry, frequently found in FDA-approved drugs. nih.govrsc.org Its planar structure and the presence of a nitrogen atom, which can act as a hydrogen bond acceptor, make it a versatile component for engaging with biological targets. rsc.orgmdpi.com
In the context of this compound, the pyridin-3-amine core orients the difluoroethyl group into a specific vector space, influencing how it is presented to a target protein. Modifications to the pyridine ring itself—such as adding substituents at other positions—can further refine molecular recognition through several mechanisms:
Steric Effects : Adding bulky groups can create favorable steric interactions or prevent unfavorable ones, optimizing the fit within a binding pocket. nih.gov
Electronic Effects : Introducing electron-donating or electron-withdrawing groups can alter the electronic landscape of the pyridine ring, affecting its ability to participate in pi-stacking or other electronic interactions. nih.govmdpi.com
Solubility and Physicochemical Properties : Modifications can be used to tune properties like solubility and lipophilicity, which indirectly impact how the molecule reaches and interacts with its target. nih.gov
Ultimately, the pyridyl scaffold is not merely a passive carrier for the difluoroethyl group but an active participant in molecular recognition, and its modification is a key strategy for optimizing a compound's biological activity. nih.govmdpi.com
Bioisosteric Replacement Strategies Involving the Difluoroethyl Group
Bioisosteric replacement, the substitution of one functional group for another with similar properties, is a cornerstone of drug discovery. cambridgemedchemconsulting.comsci-hub.se The difluoroethyl group has emerged as a valuable and versatile bioisostere, particularly as a substitute for functionalities that are prone to metabolic degradation.
The difluoromethyl (CF₂H) and by extension the difluoroethyl group are widely considered to be effective bioisosteres for hydroxyl (-OH) and thiol (-SH) groups. acs.orgtandfonline.cominformahealthcare.com This strategy is based on the ability of the CF₂H moiety to act as a hydrogen bond donor, mimicking the key interaction of an -OH or -SH group, while simultaneously increasing lipophilicity and blocking metabolic oxidation at that site. nih.govinformahealthcare.com
While the hydrogen bond it forms is weaker than that of a hydroxyl group, it is often sufficient to maintain binding affinity. acs.org The significant advantage lies in the enhanced metabolic stability conferred by the robust C-F bonds. nih.gov For example, replacing a metabolically vulnerable phenol (B47542) or alcohol with a difluoroethyl-substituted arene can lead to drug candidates with dramatically improved pharmacokinetic profiles. nih.govlookchem.com
The use of a difluoroethyl group as an amide bioisostere is more nuanced. While it can replicate the hydrogen bond donor aspect of the N-H bond, it lacks the hydrogen bond acceptor capability of the carbonyl oxygen. In many cases, related motifs like trifluoroethylamines are employed as more direct amide bioisosteres, as they maintain the hydrogen-bond-donating amine while benefiting from the stabilizing and pKa-lowering effects of the fluorinated group. drughunter.cominformahealthcare.com
| Original Group | Bioisostere | Rationale for Replacement | Reference |
|---|---|---|---|
| Hydroxyl (-OH) | Difluoromethyl (-CF₂H) / Difluoroethyl (-CF₂CH₃) | Mimics H-bond donor ability; increases metabolic stability and lipophilicity. | nih.govinformahealthcare.com |
| Thiol (-SH) | Difluoromethyl (-CF₂H) / Difluoroethyl (-CF₂CH₃) | Similar H-bond donor strength; improves metabolic profile. | acs.orgacs.org |
| Methoxy (-OCH₃) | Difluoroethyl (-CF₂CH₃) | Mimics steric/electronic features; blocks O-demethylation, improving metabolic stability. | nih.govlookchem.com |
| Amide (-C(O)NH-) | Trifluoroethylamine (-CH₂CF₃) | Increases metabolic stability against hydrolysis while retaining H-bond donor property. | drughunter.cominformahealthcare.com |
Difluoromethylpyridine as a Bioisosteric Replacement for Pyridine N-Oxide
Bioisosterism, the strategy of replacing a functional group with another that retains similar physicochemical properties and biological activity, is a powerful tool in drug design. One notable bioisosteric relationship is that between the difluoromethyl (CF2H) group and the pyridine N-oxide moiety. The pyridine N-oxide group is known to be important for the biological activity of many compounds, often enhancing solubility and acting as a hydrogen bond acceptor. However, it can also be a site of metabolic liability.
The difluoromethyl group has emerged as a viable bioisostere for the pyridine N-oxide due to its similar electronic properties and ability to act as a lipophilic hydrogen bond donor. A key study demonstrated this principle using a quorum-sensing inhibitor, 4NPO, as a model compound. rsc.org A library of 2-difluoromethylpyridine derivatives was synthesized and evaluated, with several compounds showing similar or even enhanced activity compared to the original pyridine-N-oxide compound. rsc.org
This successful replacement suggests that the difluoromethyl group can effectively mimic the hydrogen bond accepting capabilities of the N-oxide, while potentially offering improved metabolic stability. The study highlighted that the replacement of pyridine-N-oxide with 2-difluoromethylpyridine can enhance the biological activity of the parent compound, opening new avenues for bioisosteric replacement in drug discovery. rsc.org
Table 1: Comparative Activity of 2-Difluoromethylpyridine Derivatives and Pyridine N-Oxide Analog
| Compound | Structure | Quorum Sensing Inhibition IC50 (µM) |
| 4NPO | Pyridine-N-oxide analog | 33 ± 1.12 |
| Compound 1 | 2-Difluoromethylpyridine derivative | 35 ± 1.12 |
| Compound 5 | 2-Difluoromethylpyridine derivative | 19 ± 1.01 |
| Compound 6 | 2-Difluoromethylpyridine derivative | 27 ± 0.67 |
| Data sourced from a study on quorum sensing inhibitors. rsc.org |
The data clearly indicates that the 2-difluoromethylpyridine derivatives (Compounds 5 and 6) can be more potent than the parent pyridine-N-oxide compound (4NPO), validating the bioisosteric replacement strategy.
Rational Design Principles for Optimizing Molecular Interactions
The rational design of analogs of this compound focuses on optimizing its interactions with a specific biological target, often a protein kinase or receptor. This involves a deep understanding of the binding site and the non-covalent interactions that govern ligand binding, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions.
The design of pyridine-based inhibitors often revolves around the strategic placement of substituents to enhance binding affinity and selectivity. For pyridin-3-amine derivatives, the amino group and the pyridine nitrogen are key points for interaction. The N-(2,2-difluoroethyl) group introduces specific properties that can be exploited in rational design. The fluorine atoms can engage in hydrogen bonding and alter the pKa of the amine, influencing its interaction with acidic residues in a binding pocket. nih.gov
The principles of rational design for optimizing molecular interactions of compounds like this compound often involve:
Modification of the Pyridine Ring: Introduction of various substituents on the pyridine ring can modulate electronic properties, solubility, and steric fit within the binding site. For instance, the addition of small alkyl or alkoxy groups can enhance hydrophobic interactions. nih.gov
Exploitation of the Difluoroethyl Group: The difluoromethyl group (a part of the 2,2-difluoroethyl moiety) can act as a hydrogen bond donor, a property that can be leveraged to form specific interactions with the target protein. nih.gov This group also increases lipophilicity, which can enhance cell permeability.
Variation of the Linker: The ethyl linker between the amine and the difluoro group can be modified in length or rigidity to optimize the positioning of the difluoro moiety within the binding pocket.
Structure-Based Design: Utilizing X-ray crystallography or computational modeling of the target protein allows for the precise design of analogs that complement the shape and electrostatic environment of the binding site. This approach can guide the placement of functional groups to maximize favorable interactions and minimize steric clashes.
A study on N-(pyridin-3-yl)pyrimidin-4-amine analogs as CDK2 inhibitors demonstrated that modifications to the pyridine and pyrimidine (B1678525) rings, as well as the linker between them, significantly impacted inhibitory activity. nih.gov While not directly involving a difluoroethyl group, this research underscores the importance of systematic structural modifications guided by an understanding of the target's binding site to optimize molecular interactions.
Table 2: Key Molecular Interactions and Design Considerations
| Molecular Moiety | Potential Interactions | Design Strategy |
| Pyridin-3-amine | Hydrogen bonding (donor and acceptor), π-π stacking | Substitution on the pyridine ring to modulate electronics and sterics. |
| N-(2,2-difluoroethyl) group | Hydrogen bonding (donor), dipole-dipole interactions, increased lipophilicity | Optimize linker length and conformation for favorable placement in the binding pocket. |
| This table summarizes general principles and is not based on a single study. |
Mechanistic Studies of Biological Interactions Molecular Level
Analysis of Molecular Target Binding and Specificity
Currently, there are no published studies identifying the specific molecular targets of N-(2,2-difluoroethyl)pyridin-3-amine. To understand its potential therapeutic effects, research is required to screen the compound against a panel of biologically relevant targets, such as kinases, G-protein coupled receptors (GPCRs), and other enzymes. Determining the binding affinity (e.g., Kd, Ki, or IC50 values) and the specificity of these interactions will be the first step in unraveling its pharmacological profile.
Enzyme Inhibition Mechanisms
The potential of this compound as an enzyme inhibitor is unknown. Future research should focus on:
Binding Modes of Enzyme Inhibitors (e.g., Active Site, Allosteric Sites)
Without an identified enzyme target, the binding mode of this compound cannot be determined. Once a target is identified, kinetic studies and structural biology techniques will be crucial to ascertain whether the compound binds to the active site, an allosteric site, or an uncharacterized binding pocket.
Reversible vs. Irreversible Inhibition Mechanisms
The nature of enzyme inhibition, whether reversible or irreversible, is a critical aspect of a compound's mechanism of action. Dialysis, dilution studies, or mass spectrometry-based approaches would be necessary to determine if this compound forms a covalent bond with its target enzyme (irreversible inhibition) or binds through non-covalent interactions (reversible inhibition).
Influence of Fluorination on Enzyme-Inhibitor Interactions
The presence of the 2,2-difluoroethyl group is expected to influence the binding interactions of the parent pyridin-3-amine scaffold. The electronegativity of the fluorine atoms can lead to favorable electrostatic interactions or hydrogen bonds with amino acid residues in a binding pocket. Comparative studies with non-fluorinated analogs would be essential to quantify the specific contribution of the difluoromethyl group to binding affinity and selectivity.
Receptor Binding Studies and Ligand-Receptor Complex Formation
There is no information available on the interaction of this compound with any specific receptors. Radioligand binding assays or other biophysical techniques are needed to screen for potential receptor targets. Should a receptor be identified, further studies would be required to characterize the formation and stability of the ligand-receptor complex.
Insights from Co-crystal Structures of Ligand-Protein Complexes
To date, no co-crystal structures of this compound in complex with a protein target have been deposited in the Protein Data Bank or described in the literature. X-ray crystallography or cryo-electron microscopy studies would provide invaluable atomic-level insights into the precise binding mode, conformational changes in the protein upon binding, and the specific molecular interactions that govern the affinity and selectivity of this compound.
Conclusion and Future Research Directions
Summary of Current Academic Research Advancements
Direct academic research focusing exclusively on N-(2,2-difluoroethyl)pyridin-3-amine is limited. However, the broader field of pyridine (B92270) chemistry is rich with advancements. Pyridine derivatives are recognized as privileged structures in medicinal chemistry and are integral to the development of pharmaceuticals, agrochemicals, and functional materials. researchgate.netyoutube.com Research has extensively covered the synthesis of various substituted pyridines and their applications in areas like antiviral and anti-inflammatory drug formulation. youtube.com
The introduction of fluorine-containing substituents, such as the difluoroethyl group, is a well-established strategy to enhance metabolic stability, membrane permeability, and binding affinity of drug candidates. For instance, the incorporation of difluoromethyl and trifluoromethyl groups onto pyridine rings has been shown to modulate the basicity and lipophilicity of the resulting compounds, which can be crucial for their biological activity. mdpi.com The synthesis of related compounds, such as 2-(1,1-difluoroethyl)pyridin-3-amine, is noted in chemical supplier databases, indicating their availability for research purposes. abosyn.com
Emerging Trends in the Synthesis and Application of Difluoroethylated Pyridines
The synthesis of fluorinated pyridines is an area of active development. Emerging trends focus on achieving greater efficiency, selectivity, and sustainability. While classical methods for fluorination and pyridine synthesis exist, newer strategies are being explored. These include late-stage functionalization, which allows for the introduction of fluorine-containing groups at a later step in a synthetic sequence, and the use of novel fluorinating agents.
The synthesis of the precursor 2,2-difluoroethylamine (B1345623) has been described through various methods, including the reaction of 2,2-difluoro-1-chloroethane with ammonia. google.com This amine can then potentially be used in nucleophilic substitution or coupling reactions with a suitable pyridine derivative to form the target compound.
In terms of applications, difluoroethylated pyridines are being investigated for a range of biological activities. The difluoroethyl group can act as a bioisostere for other functional groups, altering the molecule's properties in beneficial ways. These compounds are of interest as intermediates in the synthesis of more complex molecules, particularly in the agrochemical and pharmaceutical industries. kangmei.com
Future Avenues for Mechanistic and Design-Oriented Studies
Future research on this compound could productively focus on several areas. Mechanistic studies are needed to fully understand the influence of the 2,2-difluoroethyl group on the reactivity and electronic properties of the pyridine ring. Computational studies could predict the conformational preferences of the molecule and its potential interactions with biological targets.
Design-oriented studies could explore the synthesis of a library of derivatives based on the this compound scaffold. By modifying the substitution pattern on the pyridine ring, researchers could systematically investigate the structure-activity relationships for various biological targets. This could lead to the identification of new compounds with optimized properties.
Potential for this compound as a Versatile Chemical Probe or Building Block
This compound holds significant potential as a versatile building block for drug discovery and chemical biology. mdpi.com Its structure combines the desirable features of a pyridine ring with the unique properties conferred by the difluoroethyl group. The primary amine functionality provides a convenient handle for further chemical modification, allowing for its incorporation into larger, more complex molecules.
As a chemical probe, this compound could be used to investigate the role of fluorine in molecular recognition and to study the active sites of enzymes. Its availability from commercial suppliers as a research chemical facilitates its use in these exploratory studies. abosyn.combldpharm.combldpharm.com The continued development of synthetic methodologies and the exploration of its biological activities will be crucial in realizing the full potential of this compound and related difluoroethylated pyridines.
Q & A
Q. What are the most reliable synthetic routes for N-(2,2-difluoroethyl)pyridin-3-amine?
The synthesis can be adapted from protocols for analogous pyridin-3-amine derivatives. For example:
- Copper-mediated coupling : A general procedure involves reacting 3-aminopyridine with 2,2-difluoroethyl halides using Cu(OAc)₂ as a catalyst under inert conditions. This method is similar to the coupling of aryl boronic acids with pyridinamines described in , where Cu(OAc)₂ facilitates cross-coupling .
- Microwave-assisted synthesis : highlights microwave methods for rapid cyclization of substituted pyridinamines. Adapting this approach could reduce reaction times and improve yields for introducing the difluoroethyl group .
Q. How can the purity and structural integrity of this compound be verified?
Standard characterization methods include:
- NMR spectroscopy : ¹H and ¹³C NMR to confirm substitution patterns (e.g., distinguishing difluoroethyl protons at δ ~5.5–6.0 ppm).
- Elemental analysis : To verify C, H, N, and F content, as described for pyridinamine derivatives in .
- TLC monitoring : Used during synthesis to track reaction progress, as outlined in .
Q. What purification techniques are effective for this compound?
- Column chromatography : Silica gel with gradients of EtOAc/hexanes is commonly used, as demonstrated for pyridin-3-amine analogs in and .
- Recrystallization : Suitable if the compound exhibits sufficient crystallinity, similar to the nitro-substituted pyridinamine in .
Advanced Research Questions
Q. How does the electron-withdrawing difluoroethyl group influence the reactivity of pyridin-3-amine?
The difluoroethyl group increases the electrophilicity of the pyridine ring, potentially enhancing reactivity in nucleophilic substitution or cross-coupling reactions. Computational studies (e.g., DFT) can predict electronic effects, while experimental comparisons with non-fluorinated analogs (e.g., ethyl vs. difluoroethyl) may reveal differences in reaction rates or regioselectivity. highlights similar fluorine-induced electronic modulation in difluoroethyl-substituted pyrrolidines .
Q. How should researchers address contradictory yield reports in synthesis?
For example, reports a 105% yield for a related compound, likely due to solvent retention or impurities. To resolve such discrepancies:
- Reproduce under controlled conditions : Ensure strict solvent removal and drying.
- Analytical validation : Use quantitative NMR or HPLC to confirm purity and yield .
Q. What strategies optimize regioselectivity when functionalizing the pyridine ring?
- Directing groups : The amine at position 3 can act as a directing group for electrophilic substitution. ’s crystal structure of 4-methyl-3-nitropyridin-2-amine illustrates how substituents influence electronic density .
- Catalytic systems : Palladium or copper catalysts (e.g., ’s Cu(OAc)₂) can enhance selectivity in cross-couplings .
Q. How can computational methods aid in predicting biological activity?
- Docking studies : Model interactions with biological targets (e.g., enzymes) using software like AutoDock.
- QSAR modeling : Correlate structural features (e.g., fluorine substitution) with bioactivity, inspired by ’s analysis of pyrazolopyrimidines .
Q. What are the stability considerations for long-term storage?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
